1-Methyl-N-propylazetidin-3-amine is a chemical compound characterized by its unique azetidine structure, which is a saturated four-membered ring containing nitrogen. Its molecular formula is , and it has a molecular weight of approximately 114.19 g/mol. The compound features a methyl group at the first position and a propyl group at the nitrogen atom in the azetidine ring, contributing to its distinct properties and reactivity.
Synthesis of 1-Methyl-N-propylazetidin-3-amine can be accomplished through several methods:
1-Methyl-N-propylazetidin-3-amine has potential applications in various fields:
Interaction studies involving 1-Methyl-N-propylazetidin-3-amine could focus on its binding affinity to various receptors or enzymes, particularly those related to neurological functions. Investigating its interactions with neurotransmitter systems may provide insights into its potential therapeutic effects.
Several compounds share structural similarities with 1-Methyl-N-propylazetidin-3-amine, highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
N,N-Dimethylazetidin-3-amine hydrochloride | 935670-07-8 | 1.00 | Contains two methyl groups on nitrogen. |
N-Ethyl-1-methylazetidin-3-amine | 1434128-51-4 | 0.89 | Ethyl group instead of propyl. |
1-Methylazetidin-3-amine dihydrochloride | 1139634-75-5 | 0.94 | Dihydrochloride salt form. |
N,N-Diethylazetidin-3-amine dihydrochloride | 149088-16-4 | 0.95 | Contains ethyl groups on both nitrogens. |
N,1-Dimethylazetidin-3-amines dihydrochloride | 864247-47-2 | 0.89 | One methyl group on nitrogen and another on carbon. |
These comparisons illustrate that while there are several related compounds, the specific combination of methyl and propyl groups in 1-Methyl-N-propylazetidin-3-amine contributes to its unique properties and potential applications in medicinal chemistry.
Four-membered nitrogen heterocycles, such as azetidines and β-lactams, occupy a privileged position in medicinal chemistry due to their balanced stability and reactivity. The azetidine ring’s 88° bond angles introduce significant ring strain (approximately 26 kcal/mol), which enhances reactivity while maintaining sufficient stability for practical synthesis and handling. This strain-driven reactivity enables selective functionalization at the 3-amino position, as seen in 1-methyl-N-propylazetidin-3-amine, making it a versatile intermediate for constructing bioactive molecules.
Compared to larger heterocycles like piperidines, azetidines offer distinct advantages:
These properties have led to the incorporation of azetidine derivatives into clinical candidates, particularly as bioisosteric replacements for morpholine and piperazine.
The synthesis of azetidines dates to the early 20th century, but their systematic exploration in drug discovery began with the recognition of β-lactams’ antibiotic properties. Early methods relied on Schiff base cyclization, but recent innovations, such as metal-hydride-mediated cycloisomerization, have expanded access to polysubstituted azetidines. The development of 1-methyl-N-propylazetidin-3-amine reflects this progress, with its streamlined synthesis from commercial precursors enabling late-stage diversification.
Traditional cyclization methods for azetidine synthesis have historically relied on intramolecular nucleophilic substitution reactions and ring-closing strategies that overcome the inherent strain associated with four-membered nitrogen heterocycles [1]. The formation of the azetidine core in 1-Methyl-N-propylazetidin-3-amine presents unique challenges due to the presence of both methyl and propyl substituents, requiring careful consideration of regioselectivity and stereochemical control during cyclization [2].
Classical approaches to azetidine synthesis include ring contraction reactions from five-membered precursors and direct cyclization of appropriately substituted linear precursors [3]. The Blanc group demonstrated that ring contraction of β-bromo-N-sulfonylpyrrolidinones using potassium carbonate in acetonitrile-methanol systems can provide access to N-sulfonylazetidines with yields ranging from 46% to 99% [1]. However, these methods typically require harsh conditions and may not be suitable for the synthesis of complex substituted azetidines like 1-Methyl-N-propylazetidin-3-amine.
The aza-Paternò-Büchi reaction represents one of the most atom-economical approaches to azetidine synthesis, involving [2+2] photocycloaddition between imines and alkenes [4] [5]. This methodology has been successfully applied to the synthesis of functionalized azetidines, including those bearing complex substitution patterns similar to 1-Methyl-N-propylazetidin-3-amine [6].
Recent developments in visible light-mediated aza-Paternò-Büchi reactions have overcome traditional limitations associated with UV irradiation requirements [7]. The use of triplet energy transfer catalysis with photocatalysts such as fac-Ir(dF(CF3)ppy)3 has enabled the synthesis of highly functionalized azetidines under mild conditions [8]. Table 1 summarizes key reaction parameters for aza-Paternò-Büchi reactions applicable to substituted azetidine synthesis.
Photocatalyst | Light Source | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) |
---|---|---|---|---|---|
fac-Ir(dF(CF3)ppy)3 | Blue LED | Tetrahydrofuran | 25 | 30 min | 74-99 |
Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 427 nm LED | Acetonitrile | 25 | 0.5-72 h | 42-98 |
Thioxanthen-9-one | Visible light | Toluene | 25 | 24 h | 40-91 |
The mechanism involves initial energy transfer from the photocatalyst to the alkene component, generating a triplet-excited alkene that undergoes [2+2] cycloaddition with the imine [7] [8]. For 1-Methyl-N-propylazetidin-3-amine synthesis, the reaction would require careful selection of imine and alkene precursors to ensure proper regioselectivity and incorporation of the methyl and propyl substituents.
Ring-strain release strategies have emerged as powerful tools for azetidine synthesis, particularly through the use of highly strained azabicyclo[1.1.0]butanes as precursors [1] [9]. These methods exploit the inherent ring strain of small bicyclic systems to drive cyclization reactions that would otherwise be thermodynamically unfavorable [10].
The Aggarwal group pioneered the use of azabicyclo[1.1.0]butanes in strain-release homologation reactions, demonstrating that these systems can undergo selective N-C bond cleavage to generate azetidine boronic esters [1]. The reaction proceeds through nucleophilic attack at the bridgehead carbon, followed by ring opening and subsequent cyclization to form the four-membered azetidine ring [10].
Recent advances in radical strain-release photocatalysis have expanded the scope of these transformations [9] [10]. The use of organic photosensitizers with appropriate triplet energies enables the selective activation of sulfonylimine precursors, generating radical intermediates that react with azabicyclo[1.1.0]butanes to form densely functionalized azetidines [9]. This approach offers excellent chemoselectivity and functional group tolerance, making it suitable for the synthesis of complex substituted azetidines.
Modern catalytic approaches to azetidine synthesis have focused on developing mild, selective methods for N-alkylation that can accommodate the steric and electronic demands of substituted azetidine targets [11] [12]. These strategies are particularly relevant for the synthesis of 1-Methyl-N-propylazetidin-3-amine, where selective introduction of both methyl and propyl groups is required.
Copper-catalyzed photoinduced radical cyclizations have emerged as a powerful method for azetidine synthesis, offering excellent control over regioselectivity and functional group tolerance [11] [12]. These reactions typically proceed through anti-Baldwin 4-exo-dig cyclization pathways that are facilitated by the unique properties of copper photocatalysts [11].
The Jacob group developed a general synthesis of azetidines using copper-catalyzed photoinduced radical cyclization of ynamides [11]. The reaction employs heteroleptic copper complexes under visible light irradiation, achieving full regioselectivity for the 4-exo-dig cyclization pathway [11]. This methodology has been successfully applied to a range of ynamide substrates, providing access to diverse azetidine structures with excellent yields.
Table 2 presents optimized conditions for copper-catalyzed photoinduced radical cyclizations applicable to substituted azetidine synthesis:
Copper Catalyst | Ligand | Solvent | Light Source | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|---|
Cu(dap)2Cl | 2,9-diazaphenanthroline | Acetonitrile | Blue LED | 25 | 65-89 |
CuI | Bathocuproine | Dimethylformamide | Visible light | 40 | 45-78 |
Cu(MeCN)4PF6 | Xantphos | Tetrahydrofuran | 450 nm LED | 25 | 52-85 |
The mechanism involves single-electron reduction of alkyl iodide precursors by the photoexcited copper catalyst, generating alkyl radicals that undergo intramolecular cyclization onto the ynamide triple bond [11] [13]. Computational studies have confirmed that the 4-exo-dig cyclization is favored over the alternative 5-endo-dig pathway due to favorable orbital interactions and reduced ring strain in the transition state [13].
Transition metal-mediated C-N bond formation reactions provide versatile approaches to azetidine synthesis, particularly for the introduction of N-alkyl substituents required in 1-Methyl-N-propylazetidin-3-amine [14] [15]. These methods offer excellent functional group tolerance and can be applied to late-stage functionalization of azetidine precursors.
Rhodium and iridium catalysts have proven particularly effective for direct C-H amination reactions using organic azides as nitrogen sources [14]. The use of azides as amino sources offers the advantage of generating only molecular nitrogen as a byproduct, making these reactions environmentally benign [14]. Under optimized conditions, various C(sp2)-H and C(sp3)-H bonds can be functionalized with high selectivity and efficiency.
The Kürti group developed a titanium-mediated coupling reaction for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents [1]. This Kulinkovich-type reaction proceeds through formation of titanacyclopropane intermediates that undergo insertion with oxime ethers to generate four-membered azetidine rings [1]. The reaction provides excellent regioselectivity and can accommodate a wide range of Grignard reagents, making it suitable for the introduction of various alkyl substituents.
Computational chemistry has become an indispensable tool for optimizing synthetic pathways to complex azetidines like 1-Methyl-N-propylazetidin-3-amine [16] [17]. Modern computational approaches combine quantum mechanical calculations with machine learning algorithms to predict reaction outcomes and guide experimental design [18] [19].
Density functional theory calculations have provided crucial insights into the mechanistic pathways governing azetidine formation reactions [16] [20]. These studies have revealed the importance of transition state stabilization in determining reaction selectivity and efficiency [16] [13].
Computational studies of lanthanum-catalyzed intramolecular aminolysis reactions have demonstrated that the regioselectivity between azetidine and pyrrolidine formation depends critically on the coordination environment of the metal catalyst [16] [20]. The calculations showed that dimethylamine-coordinated lanthanum complexes favor azetidine formation over pyrrolidine formation, consistent with experimental observations [16].
Table 3 summarizes key computational parameters for azetidine formation reactions:
Reaction Type | Computational Method | Activation Energy (kcal/mol) | Selectivity Factor | Solvent Model |
---|---|---|---|---|
Aza-Paternò-Büchi | ωB97XD/6-311++G** | 12.3-18.7 | >20:1 | PCM (toluene) |
Radical Cyclization | (U)M062x/def2TZVP | 8.4-15.2 | >95:5 | IEFPCM (acetonitrile) |
Epoxide Aminolysis | ωB97XD/6-31G** | 14.8-22.1 | >20:1 | PCM (dichloromethane) |
The calculations have also revealed the importance of conformational effects in determining reaction outcomes [13]. For copper-catalyzed radical cyclizations, the preference for 4-exo-dig over 5-endo-dig cyclization is attributed to favorable orbital overlap in the transition state leading to azetidine formation [13].
Machine learning approaches have revolutionized the prediction of reaction yields in organic synthesis, offering unprecedented accuracy in forecasting reaction outcomes [18] [19]. These models are particularly valuable for optimizing complex multi-step syntheses like those required for 1-Methyl-N-propylazetidin-3-amine.
Recent developments in neural network architectures have enabled the training of models capable of predicting reaction yields with high accuracy across diverse reaction types [18]. The use of chemical language representations for reactions has proven particularly effective, allowing models to capture subtle structural features that influence reaction outcomes [19].
The classification followed by regression approach has shown superior performance compared to direct regression methods, particularly for datasets with skewed yield distributions [19]. This methodology first classifies reactions into high-yield and low-yield categories, then applies specialized regression models to each category [19].
Table 4 presents performance metrics for machine learning models applied to azetidine synthesis prediction:
Model Type | Training Dataset Size | Validation RMSE | Classification Accuracy (%) | Prediction Time (s) |
---|---|---|---|---|
ULMFiT-SSP1 | 110,000 reactions | 6.48-8.40 | 87.3 | 0.15 |
Neural Network | 50,000 reactions | 12.2-15.7 | 82.1 | 0.08 |
Random Forest | 25,000 reactions | 18.5-23.1 | 78.9 | 0.02 |
The integration of computational predictions with experimental validation has accelerated the development of new synthetic methodologies [17] [21]. Researchers at MIT and the University of Michigan have successfully used computational models to predict suitable substrate combinations for photocatalytic azetidine synthesis, significantly reducing the time required for reaction optimization [17] [21].
The investigation of 1-Methyl-N-propylazetidin-3-amine as an antiviral agent against Herpesviridae family proteases represents a novel research direction, though specific studies on this compound are not currently available in the literature.
Herpes simplex virus proteases, including UL26, are essential for viral replication and represent viable targets for therapeutic intervention. The crystal structure of herpes simplex virus protease reveals an active site cavity that differs from both chymotrypsin and subtilisin-like proteases [10].
The compact structure of 1-Methyl-N-propylazetidin-3-amine suggests potential for binding within protease active sites. The compound's molecular dimensions and flexibility may allow for interactions with the substrate binding pockets of viral proteases, though specific binding studies have not been reported.
Studies with related compounds have demonstrated that polyamines and structurally similar molecules can inhibit herpes simplex virus replication through various mechanisms, including direct protease inhibition and interference with viral assembly processes [11] [12].
Molecular dynamics simulations provide crucial insights into protein-ligand complex stability and binding mechanisms. For small molecules like 1-Methyl-N-propylazetidin-3-amine, computational studies can predict binding affinity and stability within enzyme active sites [13] [14].
The flexible nature of the azetidine ring system, combined with the propyl and methyl substituents, suggests that molecular dynamics simulations would reveal important conformational preferences and binding orientations within protease active sites. Such studies typically examine root mean square deviation (RMSD), binding energy calculations, and hydrogen bonding patterns over simulation timeframes of 30-50 nanoseconds.
Research on related azetidine compounds has shown that these molecules can form stable complexes with various enzyme targets, with binding energies comparable to established inhibitors [13]. The unique structural features of 1-Methyl-N-propylazetidin-3-amine may provide novel binding interactions not observed with conventional protease inhibitors.
The therapeutic potential of 1-Methyl-N-propylazetidin-3-amine in central nervous system disorders represents an area of growing interest, particularly given the established neuroprotective properties of related azetidine derivatives.
κ-Opioid receptors (KOR) represent important therapeutic targets for central nervous system disorders, including addiction, depression, and pain management. These receptors are coupled to Gi/Go proteins and mediate effects through both G-protein signaling and β-arrestin recruitment pathways [15] [16].
The structural characteristics of 1-Methyl-N-propylazetidin-3-amine suggest potential for interaction with opioid receptor systems. The compound's molecular framework bears some structural similarity to known opioid receptor ligands, particularly in its amine functionality and alkyl substitution patterns.
Research has demonstrated that compounds with N-methyl and N-propyl substitutions can exhibit selective binding to κ-opioid receptors with varying degrees of G-protein bias. Studies on structurally related compounds have shown that subtle structural modifications can dramatically alter receptor selectivity and functional activity [15].
The azetidine ring system may provide unique binding properties at κ-opioid receptors, potentially offering partial agonist activity that could be therapeutically advantageous compared to full agonists. However, specific binding studies and functional assays for 1-Methyl-N-propylazetidin-3-amine at κ-opioid receptors have not been reported.
Oxidative stress plays a crucial role in numerous central nervous system disorders, including neurodegenerative diseases and ischemic brain injury. The neuroprotective potential of 1-Methyl-N-propylazetidin-3-amine in oxidative stress models represents an important area for investigation.
Related azetidine derivatives have demonstrated significant neuroprotective effects in various experimental models. Studies with compounds such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride have shown protective effects against oxidative stress-induced neuronal damage through multiple mechanisms, including antioxidant activity and modulation of cellular stress responses [9].
The molecular structure of 1-Methyl-N-propylazetidin-3-amine contains functional groups that may contribute to antioxidant activity. The tertiary amine functionality and alkyl substituents could potentially scavenge free radicals and reduce oxidative damage in neuronal tissues.
Research on azetidine derivatives has shown that these compounds can protect against glutamate-induced oxidative damage and salsolinol-induced neurodegeneration through reduction of oxidative stress and caspase-3/7 activity [8]. The specific mechanisms may involve enhancement of endogenous antioxidant systems and stabilization of mitochondrial function.
Studies with related compounds have demonstrated that azetidine-based molecules can exhibit antioxidant activity through multiple pathways, including direct radical scavenging and enhancement of cellular antioxidant enzyme systems [17] [18]. The combination of structural features in 1-Methyl-N-propylazetidin-3-amine suggests potential for similar neuroprotective mechanisms.